

Navigating the Physicochemical Landscape of 2-Fluorobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorobenzothiazole

Cat. No.: B074270

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability of **2-Fluorobenzothiazole**. While specific experimental data for this compound is not readily available in public literature, this document outlines its expected physicochemical properties based on the behavior of structurally related benzothiazole derivatives. Furthermore, it offers detailed, standardized experimental protocols for determining its solubility and stability, equipping researchers with the necessary methodologies to generate precise data.

Core Compound Identification and Properties

Property	Value	Source
IUPAC Name	2-fluoro-1,3-benzothiazole	[1] [2]
CAS Number	1123-98-4	[1] [3]
Molecular Formula	C ₇ H ₄ FNS	[1] [3]
Molecular Weight	153.18 g/mol	[1]
Appearance	Clear colorless liquid	[2]
XLogP3	2.7	[1]

Solubility Profile

Benzothiazole and its derivatives generally exhibit good solubility in common organic solvents and limited aqueous solubility.^{[4][5]} The introduction of a fluorine atom at the 2-position is expected to influence its solubility profile due to fluorine's high electronegativity and ability to participate in hydrogen bonding.

Predicted Solubility

Based on the general solubility of benzothiazoles and the properties of common organic solvents, the following qualitative solubility profile for **2-Fluorobenzothiazole** is anticipated:

Solvent Class	Predicted Solubility	Rationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)	Sparingly soluble to soluble	The fluorine atom may engage in hydrogen bonding, but the overall aromatic structure limits high aqueous solubility. Solubility is expected to be better in alcohols than in water.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)	Soluble to very soluble	These solvents are effective at solvating polar and aromatic compounds.
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl ether)	Soluble	The aromatic benzothiazole core suggests good solubility in nonpolar organic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining equilibrium solubility.^{[6][7]}

Materials:

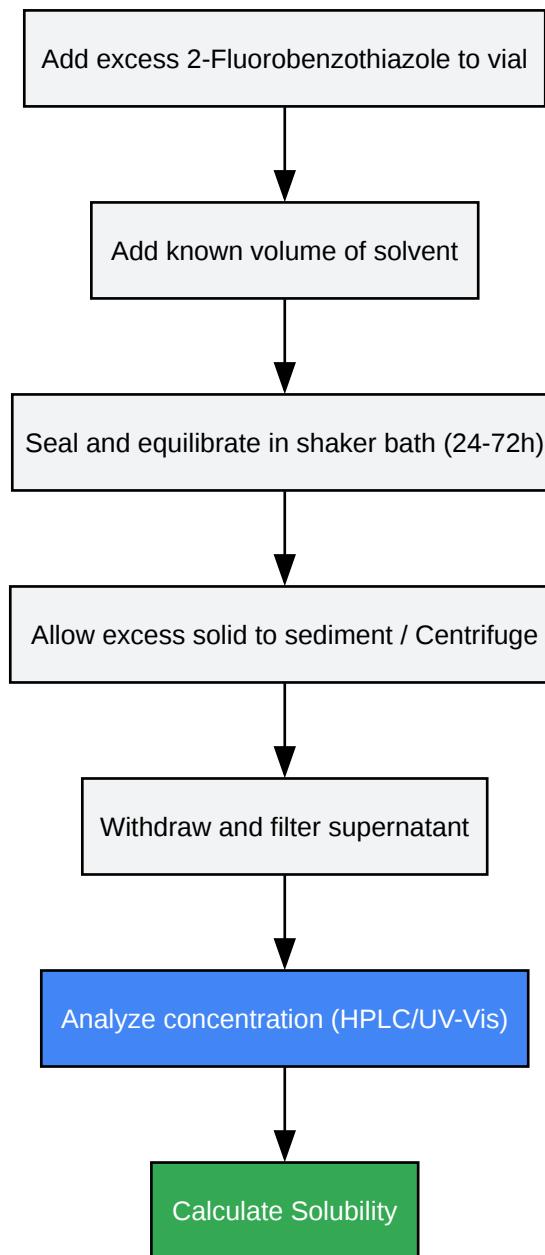
- **2-Fluorobenzothiazole** (high purity)
- Selected solvents (analytical grade or higher)

- Analytical balance (accurate to ± 0.1 mg)
- Constant temperature water bath or incubator with shaking capabilities
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Vials with screw caps
- HPLC or UV-Vis spectrophotometer

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **2-Fluorobenzothiazole** to a series of vials.
- Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
- Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[6]
- Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. For liquid samples, centrifugation can be used to ensure clear separation.
- Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved solid.
- Analysis: Analyze the concentration of **2-Fluorobenzothiazole** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Workflow for Isothermal Shake-Flask Solubility Determination

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Isothermal Shake-Flask Method Workflow

Stability Profile

The stability of **2-Fluorobenzothiazole** can be influenced by factors such as pH, temperature, and exposure to light.[8] While specific degradation pathways for **2-Fluorobenzothiazole** are not documented, studies on other benzothiazole derivatives suggest potential degradation mechanisms. For instance, biodegradation of some benzothiazoles can proceed through hydroxylation.[9][10]

Predicted Stability

Condition	Predicted Stability	Potential Degradation Pathway
pH	Stable in neutral and acidic conditions. Potential for hydrolysis under strong basic conditions.	Nucleophilic attack by hydroxide at the 2-position, potentially leading to the formation of 2-hydroxybenzothiazole.
Temperature	Stable at ambient temperatures. Decomposition may occur at elevated temperatures.	Thermal decomposition pathways would need to be determined experimentally.
Light	Potential for photodegradation upon exposure to UV light.	Photochemical reactions could lead to ring opening or other structural modifications.

Experimental Protocol for Stability Assessment

A common approach to assessing chemical stability involves subjecting the compound to various stress conditions and monitoring its concentration over time.[11]

Materials:

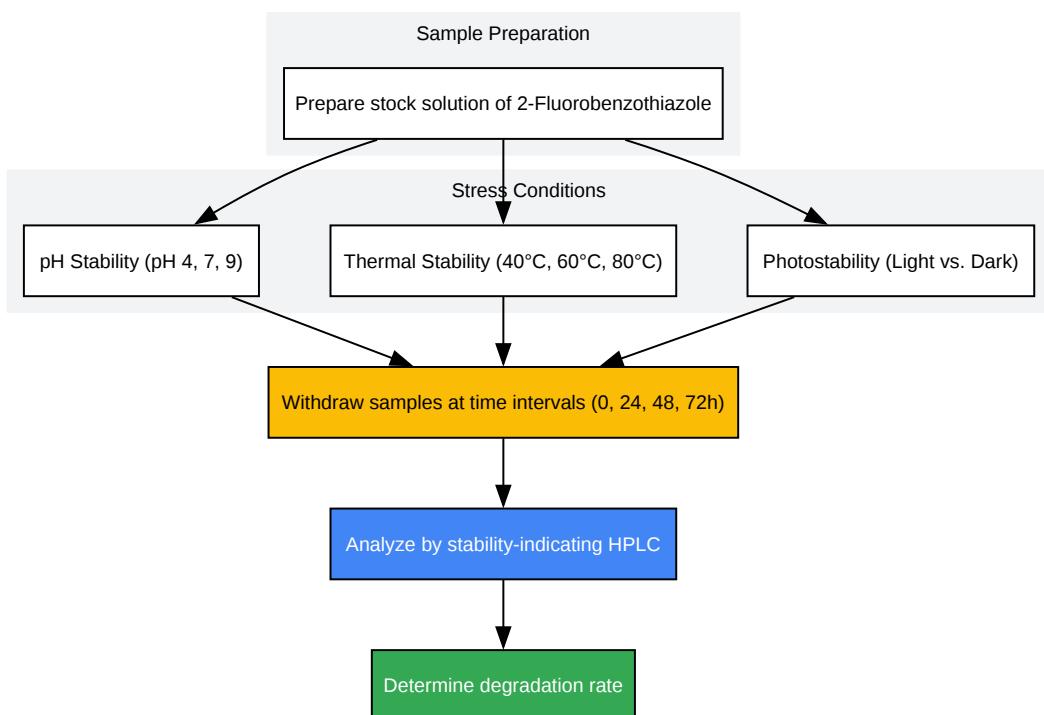
- **2-Fluorobenzothiazole**
- Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
- Organic solvents (e.g., methanol, acetonitrile)

- Temperature-controlled chambers/ovens
- Photostability chamber
- HPLC with a stability-indicating method

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **2-Fluorobenzothiazole** in a suitable organic solvent.
- Sample Preparation for Stress Conditions:
 - pH Stability: Dilute the stock solution in aqueous buffers of different pH values.
 - Thermal Stability: Store aliquots of the stock solution at various temperatures (e.g., 40°C, 60°C, 80°C).
 - Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber. A dark control should be kept under the same temperature conditions.
- Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.
- Analysis: Analyze the concentration of **2-Fluorobenzothiazole** in each sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
- Data Evaluation: Plot the concentration of **2-Fluorobenzothiazole** as a function of time for each condition to determine the degradation rate.

Workflow for Chemical Stability Assessment

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